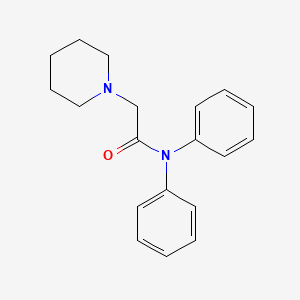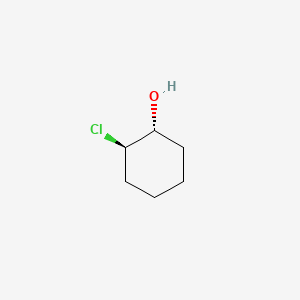
trans-2-Chlorocyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Chlorocyclohexanol: is an organic compound with the molecular formula C6H11ClO It is a stereoisomer of 2-chlorocyclohexanol, specifically the trans isomer, meaning the chlorine and hydroxyl groups are on opposite sides of the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing trans-2-chlorocyclohexanol involves the addition of chlorine and hydroxyl groups to cyclohexene. This can be achieved through a stereoselective addition reaction. For example, cyclohexene can be reacted with chloramine-T trihydrate in the presence of concentrated sulfuric acid. The reaction mixture is heated under reflux, and the product is isolated through steam distillation and extraction .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as fractional distillation under reduced pressure are often employed to purify the final product .
化学反応の分析
Types of Reactions:
Oxidation: trans-2-Chlorocyclohexanol can undergo oxidation reactions to form cyclohexanone derivatives.
Reduction: It can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 1,2-epoxycyclohexane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Sodium hydroxide is often used for nucleophilic substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Substitution: 1,2-epoxycyclohexane.
科学的研究の応用
Chemistry: trans-2-Chlorocyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique stereochemistry makes it valuable in studying stereoselective reactions and mechanisms.
Biology and Medicine: While specific biological applications are less common, derivatives of this compound may have potential in medicinal chemistry for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for other chemical compounds .
作用機序
The mechanism of action of trans-2-chlorocyclohexanol in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, facilitated by the electron-withdrawing effect of the hydroxyl group. This leads to the formation of new compounds such as 1,2-epoxycyclohexane .
類似化合物との比較
cis-2-Chlorocyclohexanol: The cis isomer has the chlorine and hydroxyl groups on the same side of the cyclohexane ring.
2-Chlorocyclohexanol: The general form without specifying the stereochemistry.
Uniqueness: trans-2-Chlorocyclohexanol is unique due to its trans configuration, which affects its reactivity and the types of reactions it can undergo. For example, the trans isomer forms 1,2-epoxycyclohexane upon reaction with sodium hydroxide, while the cis isomer forms cyclohexanone .
特性
CAS番号 |
6628-80-4 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.60 g/mol |
IUPAC名 |
(1R,2R)-2-chlorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11ClO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
InChIキー |
NYEWDMNOXFGGDX-PHDIDXHHSA-N |
異性体SMILES |
C1CC[C@H]([C@@H](C1)O)Cl |
正規SMILES |
C1CCC(C(C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



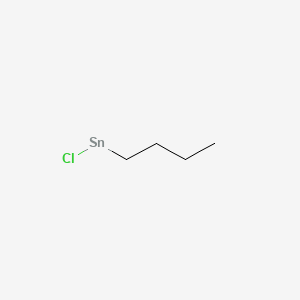
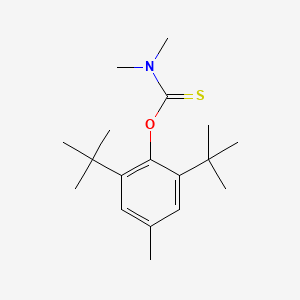
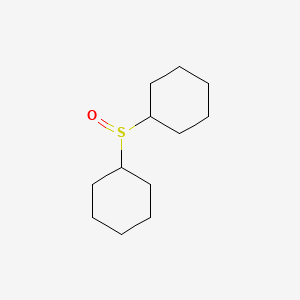
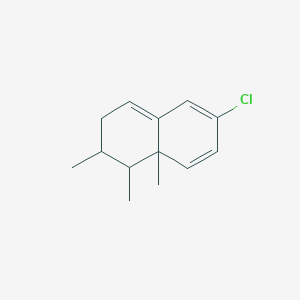



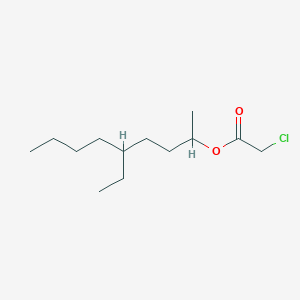
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)

![Tert-butyl 2-[5-[(2-iodophenyl)methylidene]-2,4-dioxo-thiazolidin-3-YL]acetate](/img/structure/B14723574.png)
![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
